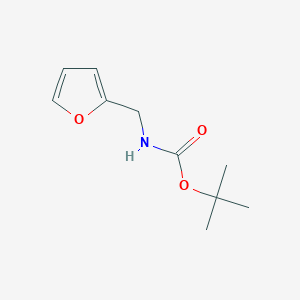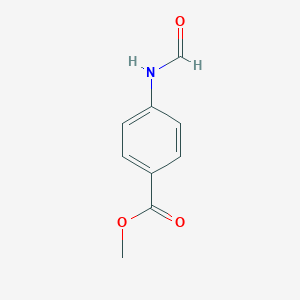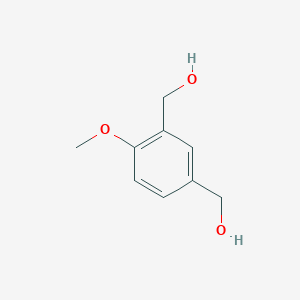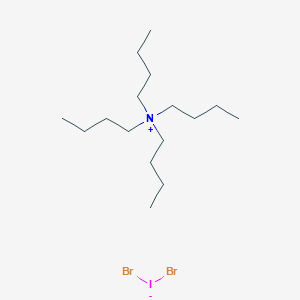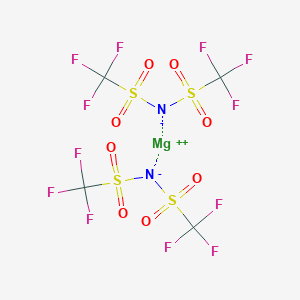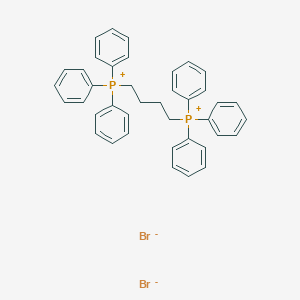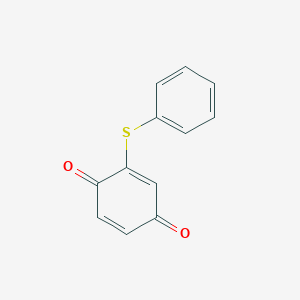
p-Benzoquinone, 2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Benzoquinone, 2-(phenylthio)-, also known as p-Benzoquinone phenylthio ether, is an organic compound with the chemical formula C12H8O2S. It is a yellow crystalline solid that is commonly used in organic synthesis and biochemical research. This compound has been found to have various applications in scientific research, including its use as a reagent in organic synthesis, as a probe for studying the mechanism of action of certain enzymes, and as a potential therapeutic agent for treating certain diseases.
Mechanism Of Action
The mechanism of action of p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- is based on its ability to act as an oxidant. It can accept electrons from other molecules and undergo reduction, resulting in the formation of a quinone radical. This radical can then react with other molecules, leading to the formation of new compounds. The ability of p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- to undergo redox reactions makes it a useful reagent for organic synthesis and a potential therapeutic agent for treating certain diseases.
Biochemical and Physiological Effects
p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways. Additionally, it has been found to have potential anticancer activity, as it can induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of using p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- in lab experiments is its versatility as an oxidant. It can be used to oxidize a wide range of organic compounds, making it a useful reagent for organic synthesis. Additionally, it has been found to have potential therapeutic applications, making it a promising compound for drug development.
However, one of the limitations of using p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- in lab experiments is its potential toxicity. It has been shown to induce oxidative stress in cells, which can lead to cell damage and death. Additionally, its potential toxicity may limit its use in certain applications.
Future Directions
There are several future directions that could be pursued in the study of p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)-. One potential direction is the development of new synthetic methods for this compound, which could lead to the discovery of new applications. Another potential direction is the study of the biochemical and physiological effects of this compound in greater detail, which could lead to the development of new therapeutic agents. Additionally, the use of p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)- in combination with other compounds could lead to the development of new drug combinations with enhanced efficacy.
Synthesis Methods
P-Benzoquinone, 2-(phenylthio)- can be synthesized by reacting p-benzoquinone with thiophenol in the presence of a base such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of thiophenol attacks the electrophilic carbonyl group of p-benzoquinone, resulting in the formation of p-Benzoquinone, 2-(phenylthio)-ne, 2-(phenylthio)-.
Scientific Research Applications
P-Benzoquinone, 2-(phenylthio)- has been used extensively in scientific research as a reagent for organic synthesis. It has been found to be a versatile oxidant and can be used to oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones. Additionally, it has been used as a probe for studying the mechanism of action of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism.
properties
CAS RN |
18232-03-6 |
|---|---|
Product Name |
p-Benzoquinone, 2-(phenylthio)- |
Molecular Formula |
C12H8O2S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-phenylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H8O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
InChI Key |
JRXZLRYQEYLRQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C=CC2=O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C=CC2=O |
Other CAS RN |
18232-03-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



